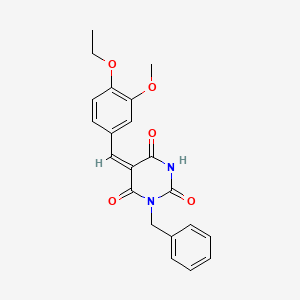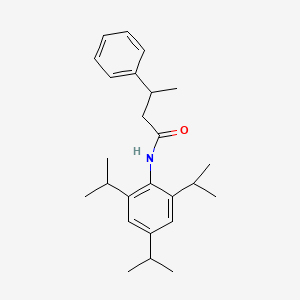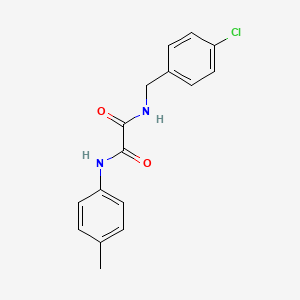
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEMP is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
作用机制
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. This compound is also stable under various conditions and can be easily stored. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of this compound-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to understand the mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various areas. This compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, antitumor, and anticonvulsant properties. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
合成方法
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzylamine, followed by cyclization with barbituric acid in the presence of acetic acid. Another method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzylamine, followed by condensation with barbituric acid in the presence of sodium acetate.
科学研究应用
1-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
(5E)-1-benzyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-28-17-10-9-15(12-18(17)27-2)11-16-19(24)22-21(26)23(20(16)25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,22,24,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRMPQRXULAYHT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)



